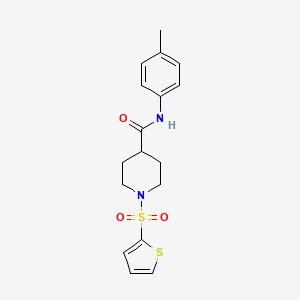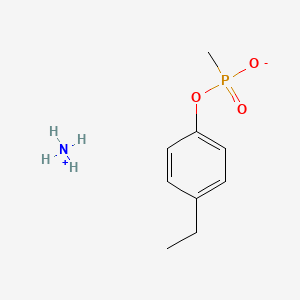
N-(4-methylphenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, commonly known as MTIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MTIP is a selective antagonist of the μ-opioid receptor, which is a protein found in the central nervous system that is responsible for mediating the effects of opioid drugs such as morphine and fentanyl. In
科学的研究の応用
MTIP has been extensively studied for its potential applications in various fields of research. One of the main areas of interest is in the development of new opioid analgesics that do not produce the adverse effects associated with traditional opioids such as addiction, tolerance, and respiratory depression. MTIP has been shown to selectively block the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids, without affecting other opioid receptors. This makes MTIP a promising candidate for the development of non-addictive and non-respiratory depressant opioid analgesics.
In addition to its potential applications in the development of new analgesics, MTIP has also been studied for its effects on other physiological processes. For example, MTIP has been shown to modulate the release of dopamine in the brain, which may have implications for the treatment of addiction and other psychiatric disorders.
作用機序
MTIP is a selective antagonist of the μ-opioid receptor, which is a protein found in the central nervous system that is responsible for mediating the effects of opioid drugs such as morphine and fentanyl. MTIP binds to the μ-opioid receptor and blocks the binding of opioid drugs, thereby preventing their analgesic effects. MTIP does not affect other opioid receptors, which makes it a selective antagonist of the μ-opioid receptor.
Biochemical and Physiological Effects
MTIP has been shown to have a number of biochemical and physiological effects. For example, MTIP has been shown to modulate the release of dopamine in the brain, which may have implications for the treatment of addiction and other psychiatric disorders. MTIP has also been shown to reduce the development of tolerance to opioids, which may make it a useful tool for the development of non-addictive opioid analgesics.
実験室実験の利点と制限
MTIP has a number of advantages for use in lab experiments. For example, MTIP is a readily available compound that can be synthesized with high purity and yield. MTIP is also a selective antagonist of the μ-opioid receptor, which makes it a useful tool for studying the effects of opioids on the central nervous system. However, there are also limitations to the use of MTIP in lab experiments. For example, MTIP may have off-target effects that are not yet fully understood, and the effects of MTIP may vary depending on the experimental conditions.
将来の方向性
There are a number of future directions for research on MTIP. One area of interest is in the development of new non-addictive and non-respiratory depressant opioid analgesics based on the selective antagonism of the μ-opioid receptor by MTIP. Another area of interest is in the use of MTIP as a tool for studying the effects of opioids on the central nervous system and for investigating the mechanisms underlying addiction and other psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of MTIP and to identify any potential off-target effects.
合成法
The synthesis of MTIP involves the reaction of 2-thienylsulfonyl chloride with piperidine in the presence of a base to form 1-(2-thienylsulfonyl)piperidine. This intermediate is then reacted with 4-methylphenyl isocyanate to yield MTIP. The synthesis of MTIP has been optimized to yield high purity and yield, making it a readily available compound for research purposes.
特性
IUPAC Name |
N-(4-methylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-4-6-15(7-5-13)18-17(20)14-8-10-19(11-9-14)24(21,22)16-3-2-12-23-16/h2-7,12,14H,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNIECXCHRCRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5110119.png)
![3-[1-(3-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5110127.png)
![2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5110129.png)
![N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5110147.png)
![2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5110154.png)


![3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110171.png)
![ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate](/img/structure/B5110177.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5110203.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5110210.png)
![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)
![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}benzenesulfonamide](/img/structure/B5110224.png)